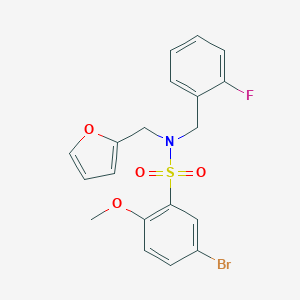

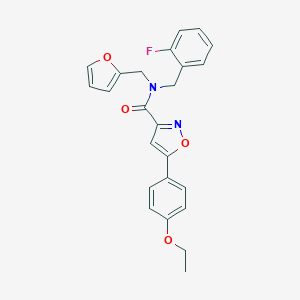

![molecular formula C15H24N2O2S B241310 N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241310.png)

N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies against foreign substances. TAK-659 has shown potential as a therapeutic agent for various B cell-related diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 binds to the ATP-binding site of BTK, thereby blocking its activity and inhibiting downstream signaling pathways that are essential for B cell survival and proliferation. This leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell-related diseases.

Biochemical and Physiological Effects:

TAK-659 has been shown to inhibit BTK and downstream signaling pathways in various preclinical models, leading to the suppression of B cell proliferation and survival. In addition, TAK-659 has been shown to enhance the anti-tumor activity of other agents in preclinical models of B cell malignancies.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit B cell activation and proliferation. However, TAK-659 also has some limitations, including its relatively short half-life and potential off-target effects.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other agents that target B cell-related pathways. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further study is needed to fully understand the potential off-target effects of TAK-659 and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(diethylamino)benzaldehyde with tetrahydrothiophene-3-carbaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by oxidation with m-chloroperoxybenzoic acid to yield the final product, TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied for its potential as a therapeutic agent for various B cell-related diseases. In preclinical studies, TAK-659 has shown efficacy in inhibiting BTK and suppressing B cell proliferation and survival. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B cell malignancies and autoimmune disorders.

Properties

Molecular Formula |

C15H24N2O2S |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine |

InChI |

InChI=1S/C15H24N2O2S/c1-3-17(4-2)15-7-5-13(6-8-15)11-16-14-9-10-20(18,19)12-14/h5-8,14,16H,3-4,9-12H2,1-2H3 |

InChI Key |

XBWOJGJUBDPOFF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)

![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)

![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)

![2-(4-isopropylphenoxy)-N-[2-(1-piperidinyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B241256.png)

![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)

![N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)